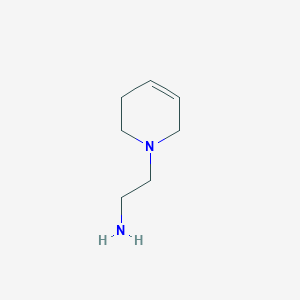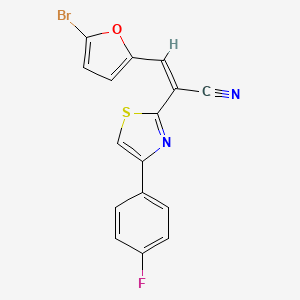![molecular formula C17H23N3O B2469148 N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide CAS No. 2411244-37-4](/img/structure/B2469148.png)
N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide, also known as DMPI, is a novel small molecule compound that has recently gained attention in the field of scientific research. DMPI is a potent inhibitor of a specific protein that plays a crucial role in various biological processes, making it a promising candidate for the development of new therapeutic agents.
作用机制
N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide selectively binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and transcription factors. This leads to the inhibition of gene transcription and cell proliferation, ultimately resulting in the suppression of cancer cell growth and the induction of apoptosis. This compound also inhibits the production of pro-inflammatory cytokines, making it a potential therapeutic agent for various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in various in vitro and in vivo models. This compound has been found to suppress the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various inflammatory disease models.
实验室实验的优点和局限性
N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its potency, selectivity, and specificity for BRD4. This compound has also been found to have good bioavailability and pharmacokinetic properties, making it a promising candidate for the development of new therapeutic agents. However, this compound has some limitations, including its multi-step synthesis process, which requires expertise in organic chemistry, and its potential toxicity, which needs to be carefully evaluated in preclinical studies.
未来方向
N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide has several potential future directions for scientific research. One potential direction is the development of this compound-based therapeutic agents for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound, which could lead to the identification of new targets for drug development. Additionally, the optimization of the synthesis method of this compound and the evaluation of its toxicity in preclinical studies are important future directions for the development of new therapeutic agents based on this compound.
合成方法
The synthesis of N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide involves the reaction of 2,2-dimethylpropylamine with 1-methylindazole-6-carboxaldehyde in the presence of a base, followed by the reaction of the resulting imine with propargyl bromide. The final product is obtained by the reaction of the propargylamine with acetic anhydride. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
科学研究应用
N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide has been found to be a potent inhibitor of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins that play a crucial role in gene transcription and cell proliferation. This compound has been shown to selectively inhibit the activity of BRD4, leading to the suppression of cancer cell growth and the induction of apoptosis. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
属性
IUPAC Name |
N-(2,2-dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-6-16(21)20(12-17(2,3)4)11-13-7-8-14-10-18-19(5)15(14)9-13/h6-10H,1,11-12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHZMBVZEOUALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(CC1=CC2=C(C=C1)C=NN2C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)



![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)
![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)


![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)
![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)


